methyl 1-[(4-bromophenyl)sulfonyl]-1H-indole-2-carboxylate
Description
Methyl 1-[(4-bromophenyl)sulfonyl]-1H-indole-2-carboxylate is a sulfonylated indole derivative characterized by a (4-bromophenyl)sulfonyl group at the indole nitrogen (N1) and a methyl ester at the C2 position. The bromine atom on the para position of the phenyl ring contributes to its electronic and steric profile, making it a compound of interest in medicinal chemistry and materials science. Structural determination of such molecules often employs X-ray crystallography, with tools like SHELX playing a critical role in refining crystal structures .
Properties
IUPAC Name |
methyl 1-(4-bromophenyl)sulfonylindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO4S/c1-22-16(19)15-10-11-4-2-3-5-14(11)18(15)23(20,21)13-8-6-12(17)7-9-13/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINOEWPDDBBIEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The bromophenyl sulfonyl group can be introduced through a sulfonylation reaction using a suitable sulfonyl chloride reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(4-bromophenyl)sulfonyl]-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Nucleophilic Substitution: The bromine atom in the bromophenyl group can be substituted by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Sulfonylation: Sulfonyl chloride reagents are commonly used for introducing the sulfonyl group.
Electrophilic Substitution: Common electrophiles include halogens (e.g., chlorine, bromine) and nitro groups.
Nucleophilic Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Methyl 1-[(4-bromophenyl)sulfonyl]-1H-indole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Biological Research: The compound is used as a tool in biological studies to investigate the mechanisms of action of indole derivatives and their interactions with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 1-[(4-bromophenyl)sulfonyl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, modulating their activity and leading to biological effects . The sulfonyl group enhances the compound’s ability to interact with these targets by increasing its polarity and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness arises from its substituent configuration. Below is a comparative analysis with analogous molecules, focusing on structural variations and their hypothetical effects:
Table 1: Structural Comparison of Sulfonylated Indole Derivatives
Key Insights :
Bromine Position: The para-bromo substituent in the target compound facilitates halogen bonding, which may enhance interactions with biological targets compared to non-brominated or ortho-bromo analogs . Ortho-bromo derivatives (e.g., 2-bromophenyl analog) introduce steric constraints that could hinder binding to flat active sites.
Sulfonyl Group Modifications :
- Removing the bromine (e.g., phenylsulfonyl analog) reduces electron-withdrawing effects, which might decrease stability in nucleophilic environments.
Biological Activity
Methyl 1-[(4-bromophenyl)sulfonyl]-1H-indole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of indole derivatives with sulfonyl chlorides. The presence of the bromophenyl group enhances the compound's lipophilicity and biological activity. Various synthetic pathways have been explored, often yielding compounds with differing biological profiles depending on the substituents used.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing sulfonyl groups possess moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds often range from 20 to 70 µM, indicating their potential as antibacterial agents.
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| A | S. aureus | 20 |
| B | E. coli | 40 |
| C | Salmonella typhi | 30 |
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibitory properties. Compounds with similar structures have shown strong inhibition against acetylcholinesterase (AChE) and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
Anticancer Activity
The compound's indole core is associated with various anticancer activities. Indole derivatives have been reported to induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of cell cycle progression and modulation of signaling pathways . For example, some studies have demonstrated that indole-based compounds can selectively induce cell death in cancer cell lines while sparing normal cells.
Case Studies
- Study on Antibacterial Efficacy : A recent study evaluated several indole derivatives, including this compound, against multi-drug resistant strains. The results indicated that these compounds could inhibit bacterial growth effectively, providing a foundation for developing new antibiotics .
- Enzyme Inhibition Profile : Another investigation focused on the enzyme inhibition capabilities of related compounds. The study found that this compound exhibited significant AChE inhibition, which is crucial for enhancing cholinergic function in neurodegenerative diseases .
The biological activity of this compound can be attributed to its structural features:
- Sulfonamide Group : This moiety is known for its ability to interact with various biological targets, including enzymes and receptors.
- Indole Core : The indole structure is recognized for its role in modulating biological pathways and enhancing pharmacological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
